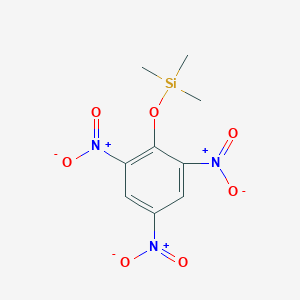![molecular formula C10H14N2O8 B14507834 Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate CAS No. 64596-21-0](/img/structure/B14507834.png)
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate is a chemical compound with the molecular formula C12H18N2O8. It is known for its unique structure, which includes a dioxobutene core flanked by diethyl carbamate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate typically involves the reaction of diethyl carbonate with a suitable dioxobutene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced derivatives .
科学研究应用
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
- Diethyl carbonate
- Diethyl oxalate
- Diethyl malonate
Uniqueness
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate is unique due to its dioxobutene core and the presence of two diethyl carbamate groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
属性
CAS 编号 |
64596-21-0 |
|---|---|
分子式 |
C10H14N2O8 |
分子量 |
290.23 g/mol |
IUPAC 名称 |
bis(ethoxycarbonylamino) but-2-enedioate |
InChI |
InChI=1S/C10H14N2O8/c1-3-17-9(15)11-19-7(13)5-6-8(14)20-12-10(16)18-4-2/h5-6H,3-4H2,1-2H3,(H,11,15)(H,12,16) |
InChI 键 |
UWCVQNIBFXNEIG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NOC(=O)C=CC(=O)ONC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
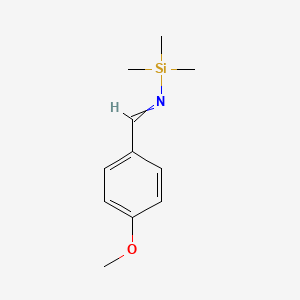

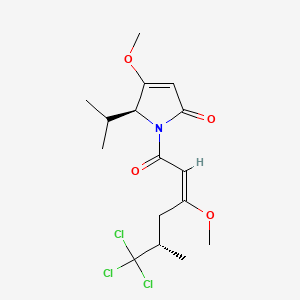
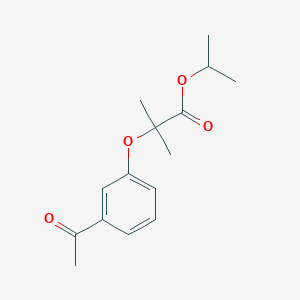
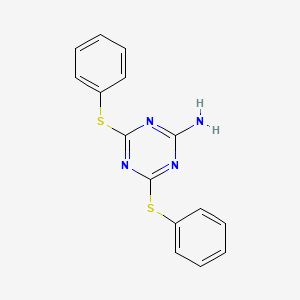
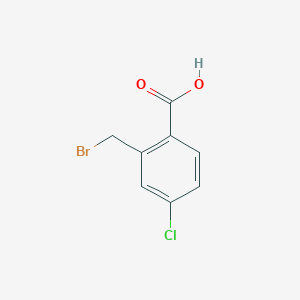
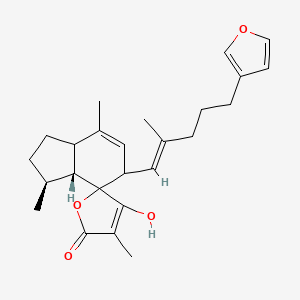
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
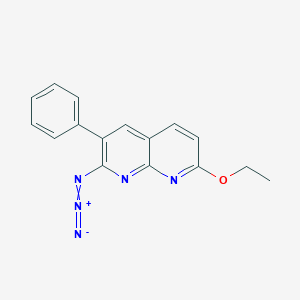
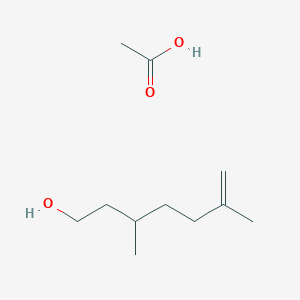

![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
